molecular formula C15H22O2 B13748143 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane CAS No. 24571-18-4

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B13748143
CAS No.: 24571-18-4
M. Wt: 234.33 g/mol
InChI Key: KBQKRKYMBMMZIS-UHFFFAOYSA-N
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Description

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2. It is a member of the dioxane family, characterized by a dioxane ring substituted with isopropyl, dimethyl, and phenyl groups.

Properties

CAS No.

24571-18-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-11(2)13-15(3,4)10-16-14(17-13)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3

InChI Key

KBQKRKYMBMMZIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COC(O1)C2=CC=CC=C2)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Bis-hydroxymethyl compound : Typically a 2,2-dimethyl-1,3-propanediol derivative or similar bis-hydroxymethyl precursor.
  • Aldehyde or ketone : For the phenyl substituent at position 2, benzaldehyde is used. For the isopropyl group at position 4, isobutyraldehyde or related ketones can be employed.

Representative Synthetic Route

A patent process (EP0866065A1) describes the preparation of 5,5-disubstituted 1,3-dioxane derivatives by reacting bis-hydroxymethyl compounds with aldehydes or ketones under acid catalysis:

Step Reagents and Conditions Description
1 Bis-hydroxymethyl compound + benzaldehyde + isobutyraldehyde (or isopropyl ketone) Acid-catalyzed cyclization in anhydrous conditions
2 Catalyst: Toluene-p-sulphonic acid or similar Promotes acetal formation
3 Temperature: 20–50 °C, reaction time: few hours Controlled to avoid decomposition
4 Removal of low-boiling by-products by distillation Enhances yield and purity
5 Work-up: extraction, purification by column chromatography Isolates pure 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane

This method yields the compound with high selectivity for the desired substitution pattern.

Alternative Synthetic Approaches and Related Compounds

  • Reduction of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane derivatives with lithium aluminium hydride in tetrahydrofuran under reflux has been reported to yield related substituted dioxanes, showcasing the versatility of 1,3-dioxane chemistry.
  • Formation of dithiolane derivatives from dioxane precursors using ethanedithiol and boron trifluoride etherate, followed by acid-catalyzed cyclization with benzaldehyde, provides alternative routes to functionalized dioxane systems.
  • Meldrum’s acid derivatives and malonic acid derivatives have been used to prepare 1,3-dioxane-4,6-dione intermediates, which can be further elaborated into substituted dioxanes through condensation with aldehydes and amines.

Experimental Data and Reaction Conditions Summary

Parameter Details
Starting materials Bis-hydroxymethyl compound, benzaldehyde, isobutyraldehyde
Catalyst Toluene-p-sulphonic acid (catalytic amounts)
Solvent Dry benzene or other aprotic solvents
Temperature range 0 °C to 80 °C (preferably 20–50 °C)
Reaction time 1–6 hours depending on conditions
Stoichiometry Aldehyde or ketone: 1 to 2 equivalents (up to 200%)
Work-up Extraction, washing with aqueous sodium bicarbonate, chromatography
Yield Typically high (up to 80% or more depending on purity and conditions)
Purification Silica gel column chromatography with hexane-ethyl acetate mixtures

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is C15H22O2C_{15}H_{22}O_{2}. The compound features a dioxane ring structure, which is known for its stability and ability to participate in diverse chemical reactions. Its unique configuration allows for various functional modifications that can enhance its utility in different fields.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane exhibit promising antitumor properties. For instance, derivatives of dioxane compounds have been shown to inhibit cancer cell proliferation. In vitro studies demonstrated that certain dioxane derivatives could effectively induce apoptosis in cancer cells, suggesting potential applications as anticancer agents .

Anti-inflammatory Agents

Research has identified the compound's potential as an anti-inflammatory agent by targeting specific pathways involved in inflammatory responses. For example, inhibitors derived from dioxane structures have been reported to modulate the SYK pathway, which is crucial in the treatment of autoimmune diseases and allergies . This suggests that 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane could be further explored for therapeutic applications in inflammatory conditions.

Polymer Chemistry

The stability of the dioxane ring allows it to be utilized as a building block in polymer chemistry. It can serve as a monomer or co-monomer in the synthesis of various polymeric materials. The incorporation of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Solvent Applications

Due to its chemical properties, this compound can be explored as a solvent or co-solvent in various chemical reactions. Its ability to dissolve a range of organic compounds makes it valuable in organic synthesis and extraction processes.

Chemical Intermediates

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified through various chemical reactions to produce derivatives with enhanced biological activity or improved material properties . This versatility makes it an attractive candidate for further research and development.

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Dioxane derivatives showed significant cytotoxicity against cancer cell lines.
Anti-inflammatory Agents Compounds targeting the SYK pathway demonstrated effectiveness in reducing inflammation.
Polymer Chemistry Dioxane-based polymers exhibited enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its combination of isopropyl, dimethyl, and phenyl groups makes it a versatile compound with diverse applications in various fields .

Biological Activity

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial and antimalarial effects, as well as its mechanisms of action.

The molecular formula of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is C15H22O2, with a molecular weight of 234.334 g/mol. It is characterized by a dioxane ring structure that contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane exhibit various biological activities. Below are key findings related to its antibacterial and antimalarial properties.

Antibacterial Activity

Several studies have investigated the antibacterial efficacy of dioxane derivatives against various bacterial strains. Notably:

CompoundTarget BacteriaIC50 (nM)MIC (nM)
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxaneE. coliNot specifiedNot specified
Related CompoundS. aureus140 nM8 nM
Related CompoundP. aeruginosa360 nM55 nM

The data indicates that while specific IC50 and MIC values for 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane were not detailed in the available literature, related compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antimalarial Activity

In terms of antimalarial effects, compounds with similar structures have shown promising results. For instance:

CompoundTarget ParasiteEC50 (μM)
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxanePlasmodium falciparumNot specified
Related CompoundPlasmodium falciparum0.263 μM

The efficacy against Plasmodium falciparum suggests potential use in malaria treatment strategies .

The biological activity of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane may be attributed to its ability to interfere with critical cellular processes in bacteria and parasites. For example:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
  • Targeting Metabolic Pathways : The compound may inhibit enzymes involved in essential metabolic pathways for both bacteria and parasites.

Case Studies

A notable case study involved testing a series of dioxane derivatives for their biological activity against various pathogens. The results highlighted that structural modifications significantly influenced potency and selectivity against specific targets.

Example Case Study Results:

In a comparative study on dioxane derivatives:

  • Compound A exhibited an EC50 of 0.019 μM against P. falciparum, while Compound B (closely related) showed reduced activity at EC50 > 10 μM.

These findings underscore the importance of structural nuances in determining biological effectiveness .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane, and what catalysts or conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves forming the dioxane ring via acid-catalyzed cyclization of diols or ketones, followed by introducing the phenyl and isopropyl groups. Key steps include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄) for cyclization .
  • Temperature Control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid side products like ring-opening derivatives .
  • Purification : Column chromatography or recrystallization is used to isolate the compound, with yields optimized by solvent selection (e.g., ethyl acetate/hexane mixtures) .

Q. How is 4-isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., phenyl protons at ~7.3 ppm, isopropyl methyl groups as doublets near 1.2 ppm). DEPT-135 confirms CH₂ and CH₃ groups in the dioxane ring .
  • IR Spectroscopy : Stretching frequencies for C-O-C (1,100–1,250 cm⁻¹) and aromatic C-H (~3,050 cm⁻¹) validate the dioxane and phenyl moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 220.1463 for C₁₄H₂₀O₂⁺) and fragmentation patterns .

Q. What are the stability and reactivity profiles of 4-isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage at –20°C in inert atmospheres prevents oxidation .
  • Hydrolytic Reactivity : The dioxane ring is stable in neutral aqueous conditions but undergoes acid-catalyzed hydrolysis (e.g., in HCl/THF, yielding diols and ketones) .
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions to avoid ring-opening side reactions .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 4-isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane in enantioselective synthesis?

  • Methodological Answer :

  • Chiral Centers : The dioxane ring’s chair conformation and substituent positions (e.g., axial vs. equatorial isopropyl groups) affect steric hindrance. X-ray crystallography or NOE NMR experiments determine preferred conformers .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during ring formation. Enantiomeric excess (ee) is quantified via chiral HPLC .

Q. What computational modeling approaches are used to predict the intermolecular interactions of 4-isopropyl-5,3-dioxane derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., solvation in acetonitrile) and ligand-protein docking for bioactivity studies .

Q. How can researchers resolve contradictions in reported bioactivity data for 4-isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies to identify variables (e.g., assay type, cell lines, purity levels). Tools like PRISMA guidelines ensure reproducibility .
  • Dose-Response Validation : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using standardized protocols (e.g., ISO 10993 for cytotoxicity) .
  • Statistical Robustness : Apply ANOVA or Bayesian inference to assess significance of conflicting results .

Methodological Framework for Research Design

Q. What factorial design strategies optimize reaction conditions for synthesizing 4-isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane?

  • Methodological Answer :

  • Full Factorial Design : Vary factors (temperature, catalyst concentration, solvent ratio) to identify interactions. Use Minitab or JMP for ANOVA .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between catalyst loading and yield) to pinpoint optimal conditions .

Q. How can researchers integrate evidence-based inquiry into studying this compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Hypothesis Testing : Link kinetic studies (e.g., Michaelis-Menten plots) to theoretical frameworks like transition-state inhibition models .
  • Data Triangulation : Combine crystallography (enzyme-ligand structures), in vitro assays (IC₅₀ values), and in silico docking to validate mechanisms .

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